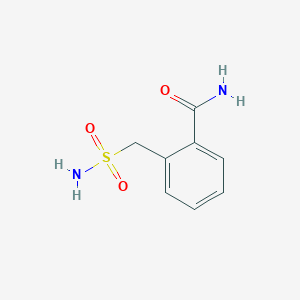

2-(Sulfamoylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

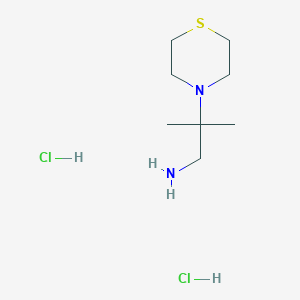

2-(Sulfamoylmethyl)benzamide is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 . It is a powder at room temperature .

Synthesis Analysis

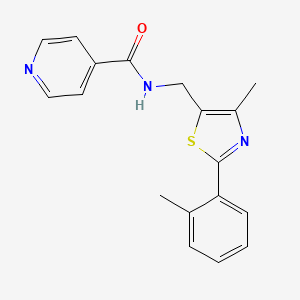

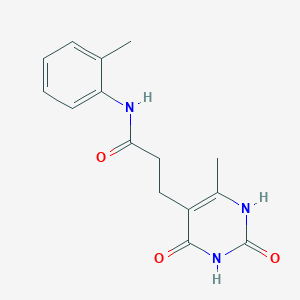

Benzamides, including 2-(Sulfamoylmethyl)benzamide, can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 2-(Sulfamoylmethyl)benzamide, can be determined using electron diffraction and quantum chemical calculations . The Inchi Code for 2-(Sulfamoylmethyl)benzamide is 1S/C8H10N2O3S/c9-8(11)7-4-2-1-3-6(7)5-14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) .Chemical Reactions Analysis

Benzamides, including 2-(Sulfamoylmethyl)benzamide, can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is performed through a green, rapid, mild, and highly efficient pathway .Physical And Chemical Properties Analysis

2-(Sulfamoylmethyl)benzamide is a powder at room temperature . It has a melting point of 208-211 degrees Celsius . The Inchi Code for 2-(Sulfamoylmethyl)benzamide is 1S/C8H10N2O3S/c9-8(11)7-4-2-1-3-6(7)5-14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) .Wissenschaftliche Forschungsanwendungen

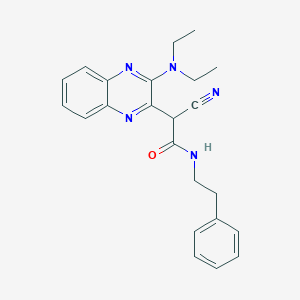

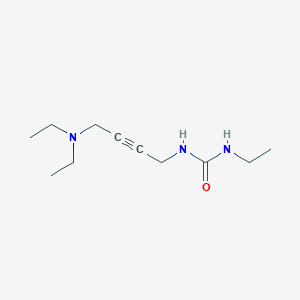

Selective Inhibitor for h-NTPDases

“2-(Sulfamoylmethyl)benzamide” has been synthesized as a selective inhibitor for h-NTPDases . The h-NTPDases are a diverse group of eight isozymes involved in various physiological and pathological functions, such as thrombosis, diabetes, inflammation, and cancer . The compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was found to be the most potent inhibitor of h-NTPDase1 .

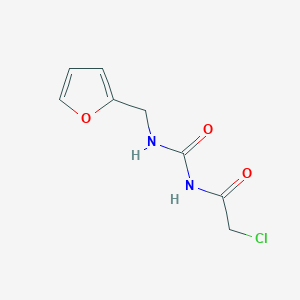

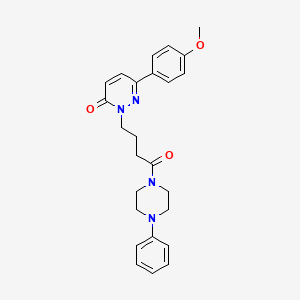

Antioxidant Activity

Benzamide compounds, which include “2-(Sulfamoylmethyl)benzamide”, have been synthesized and analyzed for their in vitro antioxidant activity . This includes total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

These benzamide compounds have also been tested for their in vitro growth inhibitory activity against different bacteria . This suggests potential applications in the development of new antibacterial agents .

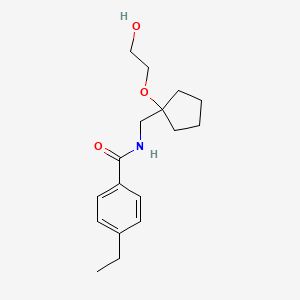

Anti-Inflammatory Activity

Benzamides, including “2-(Sulfamoylmethyl)benzamide”, have been widely used in the treatment of inflammation . This suggests potential applications in the development of new anti-inflammatory drugs .

Anti-Cancer Activity

Benzamides have been widely used in the treatment of cancer . This suggests potential applications in the development of new anti-cancer drugs .

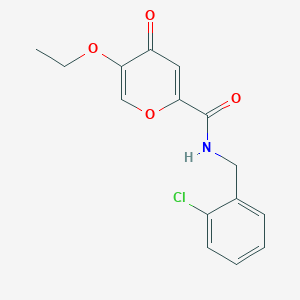

Treatment of Hypercholesterolemia

Benzamides have been widely used in the treatment of hypercholesterolemia . This suggests potential applications in the development of new drugs for the treatment of high cholesterol .

Wirkmechanismus

While the specific mechanism of action for 2-(Sulfamoylmethyl)benzamide is not mentioned in the search results, benzimidazoles, a class of compounds to which benzamides belong, have been found to exhibit various mechanisms of action as anticancer agents, depending on the substitution pattern around the nucleus .

Safety and Hazards

Zukünftige Richtungen

While the specific future directions for 2-(Sulfamoylmethyl)benzamide are not mentioned in the search results, benzamides, including 2-(Sulfamoylmethyl)benzamide, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds .

Eigenschaften

IUPAC Name |

2-(sulfamoylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c9-8(11)7-4-2-1-3-6(7)5-14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDDOEDSFRAPSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Sulfamoylmethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2574843.png)

![1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2574847.png)

![N-(sec-butyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574860.png)